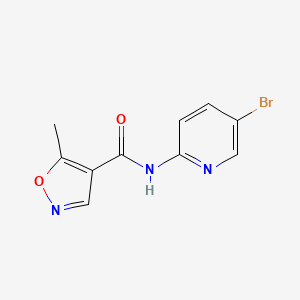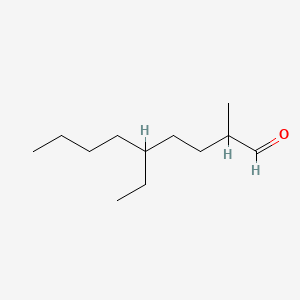
5-Ethyl-2-methylnonanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-methylnonanal is an organic compound with the molecular formula C12H24O. It is an aliphatic aldehyde, characterized by the presence of an aldehyde group (-CHO) attached to a nonane chain with ethyl and methyl substituents. This compound is known for its applications in various industries, particularly in the field of fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methylnonanal can be achieved through several methods. One common approach involves the alkylation of enolate ions. In this method, the enolate ion reacts with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The reaction typically requires a strong base, such as sodium ethoxide, and an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-methylnonanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used to form new carbon-carbon bonds.
Major Products Formed
Oxidation: 5-Ethyl-2-methylnonanoic acid.
Reduction: 5-Ethyl-2-methylnonanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-methylnonanal has several applications in scientific research and industry:
Fragrance Industry: It is used as a fragrance ingredient due to its pleasant olfactory properties.
Flavoring Agent: Employed in the food industry to enhance the sensory experience of products.
Chemical Research: Utilized as a starting material or intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-methylnonanal primarily involves its interaction with olfactory receptors in the nasal cavity. The aldehyde group can form reversible covalent bonds with receptor proteins, triggering a signal transduction pathway that results in the perception of smell .
Comparison with Similar Compounds
Similar Compounds
Nonanal: A straight-chain aldehyde with similar properties but lacks the ethyl and methyl substituents.
2-Methylundecanal: Another aldehyde with a similar structure but a longer carbon chain.
Uniqueness
5-Ethyl-2-methylnonanal is unique due to its specific branching pattern, which imparts distinct olfactory characteristics compared to its linear or differently branched counterparts .
Properties
CAS No. |
68141-14-0 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
5-ethyl-2-methylnonanal |
InChI |
InChI=1S/C12H24O/c1-4-6-7-12(5-2)9-8-11(3)10-13/h10-12H,4-9H2,1-3H3 |
InChI Key |
VITZPKQAMWMVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



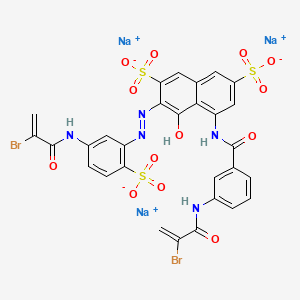
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
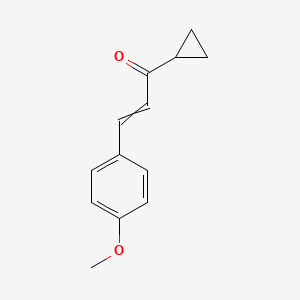
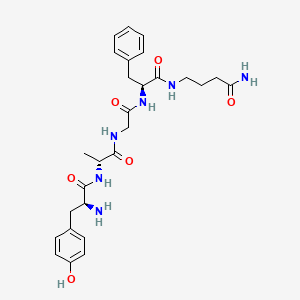

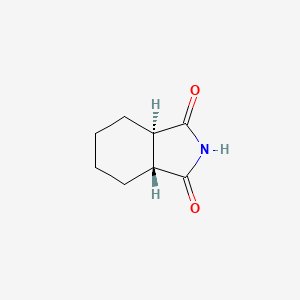
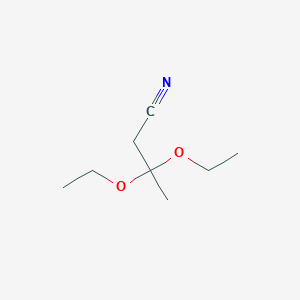
![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
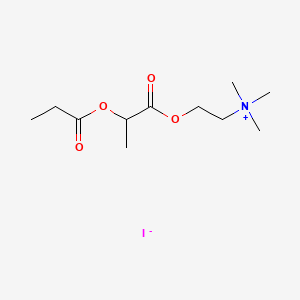
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)


